molecular formula C24H20ClN5O5 B12763486 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile CAS No. 90729-40-1

1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile

Cat. No.: B12763486
CAS No.: 90729-40-1
M. Wt: 493.9 g/mol
InChI Key: PCETZZQOJIFQOM-UHFFFAOYSA-N
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Description

1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound It is characterized by its unique structure, which includes a butyl group, a chlorobenzoyl group, a nitrophenyl group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile likely involves multiple steps, including the formation of the azo linkage and the introduction of the various functional groups. Typical reaction conditions may include:

    Azo Coupling Reaction: This step involves the reaction of a diazonium salt with an aromatic compound to form the azo linkage.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.

    Chlorobenzoylation: Introduction of the chlorobenzoyl group using chlorobenzoyl chloride in the presence of a base.

    Butylation: Introduction of the butyl group using butyl halides.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Various substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile may have applications in various scientific fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.

    Industry: Use in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile: can be compared with other azo compounds, nitrophenyl derivatives, and chlorobenzoyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the azo linkage, nitrophenyl group, and chlorobenzoyl group may confer unique chemical and biological properties.

Properties

CAS No.

90729-40-1

Molecular Formula

C24H20ClN5O5

Molecular Weight

493.9 g/mol

IUPAC Name

1-butyl-5-[[4-(4-chlorobenzoyl)-2-nitrophenyl]diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C24H20ClN5O5/c1-3-4-11-29-23(32)18(13-26)14(2)21(24(29)33)28-27-19-10-7-16(12-20(19)30(34)35)22(31)15-5-8-17(25)9-6-15/h5-10,12,32H,3-4,11H2,1-2H3

InChI Key

PCETZZQOJIFQOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])C)C#N)O

Origin of Product

United States

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